
Taccalonolide B
Overview
Description
Taccalonolide B is a member of the taccalonolides, a class of highly oxygenated pentacyclic steroids isolated from plants of the genus Tacca . These compounds are known for their unique microtubule-stabilizing properties, which have shown promise in cancer therapy, particularly in overcoming drug resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: Taccalonolide B can be synthesized through a series of chemical reactions starting from natural extracts. One common method involves the reduction of taccalonolide A to obtain this compound, followed by epoxidation to form an epoxy group at positions C22 and C23 . The reduction is typically carried out using sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) under controlled conditions .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes from Tacca plant species. The use of biotechnological approaches, such as plant cell cultures, is also being explored to enhance yield and scalability .
Chemical Reactions Analysis
Types of Reactions: Taccalonolide B undergoes various chemical reactions, including:
Oxidation: Conversion to taccalonolide AJ through epoxidation.
Reduction: Formation of hydroxyl derivatives using reducing agents like NaBH₃CN.
Substitution: Esterification reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Performed using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Carried out using NaBH₄ or NaBH₃CN in anhydrous solvents.
Substitution: Esterification typically involves the use of acid chlorides or anhydrides in the presence of a base.
Major Products:
Taccalonolide AJ: Formed through epoxidation of this compound.
Hydroxyl Derivatives: Resulting from reduction reactions.
Ester Derivatives: Produced through esterification reactions.
Scientific Research Applications
Taccalonolide B has garnered significant attention in various scientific fields due to its unique properties:
Chemistry: Used as a model compound for studying microtubule-stabilizing agents and their chemical modifications.
Biology: Investigated for its role in cell cycle regulation and apoptosis induction.
Industry: Potential applications in the development of new pharmaceuticals and biotechnological products.
Mechanism of Action
Taccalonolide B exerts its effects by stabilizing microtubules, which are essential components of the cell cytoskeleton . Unlike other microtubule-stabilizing agents, this compound does not bind to the taxane-binding site of tubulin . Instead, it induces the formation of abnormal mitotic spindles, leading to mitotic arrest, Bcl-2 phosphorylation, MAPK activation, nucleus breakdown, formation of micronuclei, and initiation of apoptosis .
Comparison with Similar Compounds
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy.
Docetaxel: Another taxane with similar properties to paclitaxel.
Epothilones: A class of microtubule-stabilizing agents with a different mechanism of action.
Uniqueness of Taccalonolide B:
Novel Structure: this compound has a unique pentacyclic steroidal structure.
Different Mechanism: Unlike taxanes, it does not bind to the taxane-binding site of tubulin.
Overcoming Drug Resistance: Effective against cancer cells resistant to other microtubule-stabilizing agents.
This compound represents a promising compound in the field of cancer therapy, with ongoing research aimed at fully understanding its potential and optimizing its use in clinical settings.
Biological Activity
Taccalonolide B is a member of a unique class of microtubule-stabilizing agents derived from the plant genus Tacca. These compounds have garnered significant attention due to their potential to overcome drug resistance mechanisms commonly associated with traditional chemotherapeutic agents like taxanes. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and comparative efficacy against various cancer cell lines.
Overview of Taccalonolides
Taccalonolides are characterized by their highly oxygenated pentacyclic steroid structure. They exhibit potent microtubule-stabilizing properties, which are crucial for their anticancer activity. Unlike conventional microtubule stabilizers, Taccalonolides do not bind directly to tubulin but instead stabilize microtubules through unique interactions that allow them to circumvent resistance mechanisms associated with P-glycoprotein (Pgp) and βIII-tubulin overexpression .
This compound acts primarily by covalently binding to β-tubulin, leading to the stabilization of microtubules and subsequent mitotic arrest in cancer cells. This mechanism is particularly effective in overcoming resistance seen with taxanes, as Taccalonolides retain efficacy in cell lines that express high levels of drug resistance proteins .
Key Mechanistic Insights:
- Covalent Binding : this compound binds irreversibly to specific residues on β-tubulin, facilitating tubulin polymerization and stabilization .
- Mitotic Arrest : Treatment with this compound results in the accumulation of cells in mitosis, characterized by abnormal mitotic spindles and disrupted cell cycle progression .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Variations in the chemical structure can lead to significant differences in potency and efficacy. For instance, modifications at specific carbon positions have been shown to enhance or diminish the antiproliferative effects against various cancer cell lines.
Taccalonolide Variant | IC50 (nM) | Notes |
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Taccalonolide A | 32 | Most potent among initial variants |
This compound | 50 | Improved potency compared to A |
Taccalonolide N | 80 | Less potent than A and B |
Taccalonolide R | 130 | Lowest potency among tested variants |
Efficacy Against Cancer Cell Lines
This compound has demonstrated significant antiproliferative activity across various cancer cell lines, including those resistant to traditional therapies. Studies have shown that it retains effectiveness against cell lines overexpressing Pgp and MRP7, which are common mechanisms of drug resistance.
Case Studies:
- HeLa Cells : In vitro studies indicated that this compound exhibited a GI50 value of approximately 50 nM against HeLa cells, demonstrating its potent growth-inhibitory effects .
- Breast Cancer Models : In vivo models using MDA-MB-231 breast cancer xenografts showed that intratumoral administration of this compound resulted in significant tumor reduction, underscoring its therapeutic potential .
Comparative Analysis with Taxanes
Taccalonolides, including this compound, have been shown to outperform taxanes like paclitaxel in several contexts:
- Resistance Mechanisms : While taxanes are often ineffective against tumors expressing high levels of βIII-tubulin or Pgp, Taccalonolides maintain their efficacy under these conditions .
- Potency : The IC50 values for Taccalonolides are often in the low nanomolar range compared to micromolar ranges for many taxanes, indicating a more potent action against resistant cancer cells .
Q & A
Basic Research Questions
Q. What experimental methodologies are critical for identifying and validating the microtubule-stabilizing activity of Taccalonolide B?
- Answer : Use immunofluorescence microscopy to visualize microtubule bundling in interphase cells (e.g., HeLa cells) and flow cytometry to quantify G2/M phase arrest . Pair these with dose-response assays (e.g., IC50 determination via cell viability assays) to assess antiproliferative potency. Structural validation requires 1D/2D NMR and HR-ESI-MS for elucidation of acetyl/epoxy groups, as demonstrated in taccalonolide derivatives .
Q. How does this compound overcome multidrug resistance (MDR) mechanisms in cancer cells compared to taxanes?
- Answer : Design comparative studies using P-glycoprotein (Pgp)-overexpressing cell lines. This compound retains efficacy in resistant models due to its distinct β-tubulin binding site, avoiding efflux pumps. Validate via competitive binding assays with fluorescent paclitaxel analogs and ATPase activity assays .
Q. What in vitro models are optimal for evaluating this compound’s mechanism of mitotic arrest?
- Answer : Synchronize cells in mitosis (e.g., nocodazole block) and treat with this compound. Analyze mitotic spindles via confocal microscopy (α/β-tubulin staining) and quantify mitotic index. Combine with live-cell imaging to track microtubule dynamics .
Advanced Research Questions
Q. How can structural modifications (e.g., C-22,23 epoxidation) enhance this compound’s potency, and what analytical techniques confirm these changes?
- Answer : Semisynthetic epoxidation (e.g., mCPBA treatment) of taccalonolide precursors improves potency 100-fold. Validate modifications via HMBC correlations in NMR (e.g., δ 170.8 ppm for acetylated H-7) and antiproliferative assays. Compare IC50 values of derivatives (e.g., Taccalonolide AJ: 4.2 nM vs. This compound: 208 nM) .
Q. What contradictions exist between in vitro microtubule stabilization and in vivo antitumor efficacy among taccalonolide analogs?
- Answer : Taccalonolides AF (in vivo active) and AJ (inactive despite similar in vitro potency) highlight pharmacokinetic disparities. Address via metabolic stability assays (e.g., liver microsome incubation) and PK/PD modeling in xenograft models. Measure bioavailability and tissue distribution .
Q. How does this compound’s covalent binding to β-tubulin differ from non-covalent stabilizers like paclitaxel?
- Answer : Use tubulin polymerization assays with purified protein. This compound forms irreversible bonds, confirmed by mass spectrometry and competitive displacement assays with [³H]-paclitaxel. Molecular dynamics simulations further map binding to luminal/pore taxane sites .
Q. What strategies reconcile discrepancies in this compound’s activity across cell lines with varying tubulin isotype expression?
- Answer : Profile β-tubulin isotypes (e.g., βIII-tubulin) via qRT-PCR/Western blot in sensitive vs. resistant lines. Use siRNA knockdowns to isolate isotype-specific effects. Correlate with microtubule dynamics parameters (e.g., catastrophe frequency) .
Q. Methodological Considerations
- Data Analysis : Address variability in IC50 values by normalizing to cell confluence metrics (e.g., IncuCyte) and validating with clonogenic assays .
- Structural Studies : Prioritize crystallography or cryo-EM for taccalonolide-tubulin complexes, supplemented by molecular docking .
- In Vivo Models : Use orthotopic xenografts (e.g., MDA-MB-231 breast cancer) with bioluminescent monitoring. Include toxicity endpoints (e.g., neuropathy scoring) .
Properties
IUPAC Name |
[(1S,2S,3R,5S,7S,9S,10R,11R,12S,13S,14R,15R,16S,17S,22S,23S,24R,25R)-10,14-diacetyloxy-3,22,25-trihydroxy-11,15,17,22,23-pentamethyl-4,21-dioxo-8,20-dioxaheptacyclo[13.10.0.02,12.05,11.07,9.016,24.019,23]pentacos-18-en-13-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O13/c1-11-9-17-33(7,34(8,42)30(41)47-17)22-19(11)32(6)20(25(22)40)18-21(27(43-12(2)35)29(32)45-14(4)37)31(5)15(23(38)24(18)39)10-16-26(46-16)28(31)44-13(3)36/h9,11,15-16,18-22,24-29,39-40,42H,10H2,1-8H3/t11-,15-,16+,18+,19+,20-,21-,22+,24-,25-,26+,27+,28+,29+,31+,32-,33+,34-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQOXBQSZPYHSA-MPOUNFKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C2C(C3C1C4(C(C3O)C5C(C(C4OC(=O)C)OC(=O)C)C6(C(CC7C(C6OC(=O)C)O7)C(=O)C5O)C)C)(C(C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C2[C@@]([C@H]3[C@H]1[C@@]4([C@@H]([C@H]3O)[C@H]5[C@H]([C@@H]([C@@H]4OC(=O)C)OC(=O)C)[C@@]6([C@H](C[C@H]7[C@@H]([C@@H]6OC(=O)C)O7)C(=O)[C@@H]5O)C)C)([C@](C(=O)O2)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099963 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108885-69-4 | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108885-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16,24-Cycloergost-22-en-26-oic acid, 1,11,12-tris(acetyloxy)-2,3-epoxy-7,15,23,25-tetrahydroxy-6-oxo-, γ-lactone, (1α,2α,3α,5α,7β,11α,12α,15α,16β,24β,25S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601099963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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